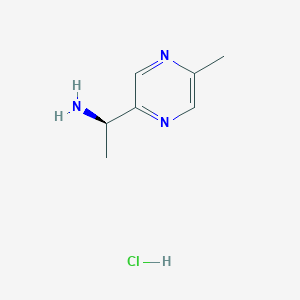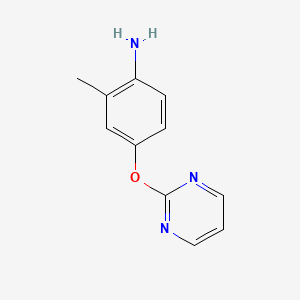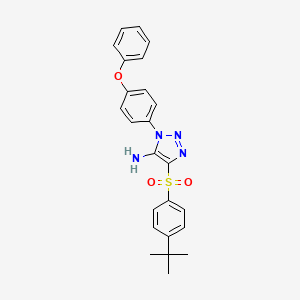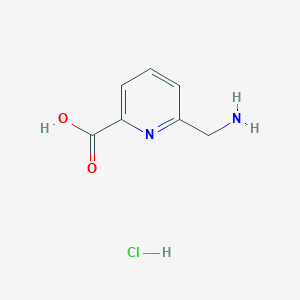
(r)-1-(5-Methylpyrazin-2-yl)ethanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“®-1-(5-Methylpyrazin-2-yl)ethanamine hydrochloride” is a chemical compound with the molecular formula C6H10ClN3 . It has a molecular weight of 159.6167 .
Molecular Structure Analysis
The molecular structure of “®-1-(5-Methylpyrazin-2-yl)ethanamine hydrochloride” consists of carbon ©, hydrogen (H), nitrogen (N), and chlorine (Cl) atoms . The exact arrangement of these atoms in the molecule would require more specific information or computational modeling .Chemical Reactions Analysis
Specific chemical reactions involving “®-1-(5-Methylpyrazin-2-yl)ethanamine hydrochloride” are not available in the resources I accessed. Chemical reactions can vary widely depending on the conditions and the presence of other compounds .Wissenschaftliche Forschungsanwendungen
Behavioral Pharmacology of Novel Compounds
A review on the behavioral pharmacology of AR-A000002, a novel selective 5-HT1B antagonist, demonstrated potential anxiolytic and antidepressant effects. This substance is relevant due to its selective antagonism of 5-HT receptors, a common target for psychiatric treatment research. These findings support the utility of 5-HT1B antagonists in treating anxiety and affective disorders (Hudzik et al., 2003).
Atypical Antipsychotic Activity
JL13, a pyridobenzoxazepine compound, has been studied for its atypical antipsychotic activity, highlighting the search for compounds with improved therapeutic profiles compared to existing medications. This research is significant for understanding how novel chemical structures can influence receptor activity and psychiatric outcomes (Bruhwyler et al., 1997).
Anti-inflammatory Applications of Psychedelics
The anti-inflammatory potential of certain compounds acting on the 5-HT2A receptor, including psychedelics, has been explored, suggesting novel therapeutic strategies for inflammatory disorders. This research avenue is crucial for developing treatments that regulate inflammatory pathways via previously unexplored mechanisms (Flanagan & Nichols, 2018).
DNA Minor Groove Binders
Investigations into compounds like Hoechst 33258, which binds to the minor groove of DNA, offer insights into drug design and the molecular basis for DNA sequence recognition. Such studies are foundational for developing drugs targeting specific DNA sequences or structures, with implications for cancer therapy and genetic diseases (Issar & Kakkar, 2013).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(1R)-1-(5-methylpyrazin-2-yl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3.ClH/c1-5-3-10-7(4-9-5)6(2)8;/h3-4,6H,8H2,1-2H3;1H/t6-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYXYFVNOEVQXIV-FYZOBXCZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(C)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN=C(C=N1)[C@@H](C)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 3-cyano-2-(4-(N,N-dipropylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2533515.png)


![8-[(4-benzylpiperazin-1-yl)methyl]-7-[(2-chlorophenyl)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2533518.png)

![(E)-N-(pyrazolo[1,5-a]pyridin-5-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2533520.png)

![3-[(3-Fluorophenyl)methyl]piperidin-2-one](/img/structure/B2533525.png)
![4-methoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2533526.png)
![7-Methyl-2-phenyl-5-(4-phenylpiperazino)imidazo[1,2-a]pyrimidine](/img/structure/B2533528.png)

![5-Ethoxy-7-hydroxy-4a,9-dimethyl-3-methylenedecahydrofuro[2',3':5,6]cyclohepta[1,2-c]pyran-2(3H)-one](/img/no-structure.png)

![6-(Bromomethyl)-5-oxaspiro[3.5]nonane](/img/structure/B2533535.png)